REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.[Br:21][C:22]1[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=1[NH2:24].C(N(CC)CC)C>C(Cl)Cl.CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([C:14](=[O:16])[NH:24][C:23]2[CH:25]=[CH:26][CH:27]=[CH:28][C:22]=2[Br:21])[CH2:12][CH2:13]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)O
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Name
|
|
Quantity
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62 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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6.23 g
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
8.25 g
|
Type
|
reactant
|
Smiles
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BrC1=C(N)C=CC=C1
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Name
|
|
Quantity
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15.45 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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0.53 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
|
76 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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To the reaction mixture was then added successively, under nitrogen atmosphere
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Type
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CUSTOM
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Details
|
The reaction mixture was then partitioned with aqueous 2N HCl and tert-butyl methyl ether
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Type
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WASH
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Details
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The organic layer was washed with aqueous 2N HCl, aqueous NaHCO3, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
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Type
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FILTRATION
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Details
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filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a crude oil
|
Type
|
CUSTOM
|
Details
|
The crude oil was recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(NC1=C(C=CC=C1)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |